molecular formula C11H12O5 B092667 2-Benzylmalic acid CAS No. 16947-49-2

2-Benzylmalic acid

Cat. No.: B092667
CAS No.: 16947-49-2
M. Wt: 224.21 g/mol
InChI Key: ZNAJIKYTBCGAQQ-UHFFFAOYSA-N
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Description

2-Benzylmalic acid (C₁₁H₁₂O₅) is a substituted malic acid derivative characterized by a benzyl group attached to the C2 position of the malic acid backbone. Malic acid itself is a hydroxydicarboxylic acid (HOOC-CH(OH)-CH₂-COOH), and the benzyl substitution introduces aromaticity, altering its physicochemical and biological properties.

Properties

CAS No.

16947-49-2

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

2-benzyl-2-hydroxybutanedioic acid

InChI

InChI=1S/C11H12O5/c12-9(13)7-11(16,10(14)15)6-8-4-2-1-3-5-8/h1-5,16H,6-7H2,(H,12,13)(H,14,15)

InChI Key

ZNAJIKYTBCGAQQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(CC(=O)O)(C(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)(C(=O)O)O

Other CAS No.

90326-97-9

Synonyms

2-benzylmalic acid
alpha-benzylmalic acid

Origin of Product

United States

Chemical Reactions Analysis

Specific Reaction Pathways

The following table summarizes key reaction pathways involving 2-benzylmalic acid:

Reaction Type Reactants Products Conditions
CyclocondensationThis compound + dinucleophilesCyclic compoundsElevated temperature
AcylationThis compound + aminesAcylated productsPresence of ketene intermediates
DecarboxylationThis compoundBenzyl acetate + CO₂Heat or strong bases

Ketenes in Acylation

The acylation mechanism involving this compound typically proceeds through the formation of a ketene intermediate. This reactive species is generated under specific conditions (e.g., heating or using dehydrating agents) and subsequently reacts with amines to yield acylated products. The efficiency of this process has been demonstrated across various substrates, indicating its broad applicability in organic synthesis .

Thermal Behavior and Kinetics

Thermal studies have shown that the reaction pathways involving this compound are influenced by temperature. For instance, cyclization reactions require temperatures above 250°C for optimal yields, while lower temperatures may lead to incomplete reactions or side products . Kinetic analyses have also indicated that the rate of acylation can vary significantly based on substituents on the benzene ring and the nature of the amine used in the reaction .

Comparison with Similar Compounds

Table 1: Structural Comparison of 2-Benzylmalic Acid and Analogous Compounds

Compound Molecular Formula Key Functional Groups Key Structural Features
This compound C₁₁H₁₂O₅ Hydroxyl, two carboxylic acids, benzyl Benzyl group at C2 of malic acid
Benzylmalonic acid C₁₀H₁₀O₄ Two carboxylic acids, benzyl Benzyl group at C2 of malonic acid (no hydroxyl)
Mandelic acid C₈H₈O₃ Hydroxyl, carboxylic acid, phenyl Phenyl group attached to α-hydroxyacetic acid
Benzilic acid C₁₄H₁₂O₃ Two phenyl groups, hydroxyl, ketone Diphenylglycolic acid structure
2-Aminobenzoic acid C₇H₇NO₂ Amino, carboxylic acid Amino group at C2 of benzoic acid

Physicochemical Properties

Table 2: Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Spectral Data (IR/NMR)
This compound 224.21 Not reported Polar solvents Characteristic -OH (~3400 cm⁻¹), COOH (~1700 cm⁻¹)
Benzylmalonic acid 194.19 135–137 Ethanol, DMSO COOH stretches (~1680–1720 cm⁻¹)
Mandelic acid 152.15 119–121 Water, ethanol Broad -OH (~2500–3000 cm⁻¹), C=O (~1700 cm⁻¹)
Benzilic acid 228.24 150–152 Ether, acetone C=O (~1740 cm⁻¹), aromatic C-H (~3000 cm⁻¹)

Research Findings

  • This compound : HPLC methods using this compound as an indicator compound achieve high precision (RSD < 2%) in quality control of traditional Chinese medicines .
  • Mandelic Acid : Demonstrates dose-dependent antibacterial activity against Staphylococcus aureus (MIC = 256 µg/mL) .
  • Benzylmalonic Acid : Exhibits higher thermal stability (decomposition > 200°C) compared to this compound due to the absence of a hydroxyl group .

Q & A

Q. What are the established synthetic routes for 2-Benzylmalic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound can be synthesized via Friedel-Crafts alkylation or malic acid benzylation. Key variables include catalyst choice (e.g., Lewis acids like AlCl₃ for electrophilic substitution), solvent polarity, and temperature control. For example, anhydrous conditions minimize hydrolysis side reactions . Purification often involves recrystallization from ethanol/water mixtures, with yields optimized by adjusting stoichiometric ratios (e.g., benzyl chloride to malic acid derivatives). Purity is verified via melting point analysis (compare to literature values, e.g., ~150–155°C) and HPLC with UV detection at 210 nm .

Q. What analytical techniques are recommended for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :
  • Spectroscopy : IR spectroscopy identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl groups (broad peak ~2500–3500 cm⁻¹). ¹H NMR (DMSO-d₆) shows diagnostic signals: benzyl protons (δ 7.2–7.4 ppm, multiplet), malic acid backbone (δ 2.5–4.0 ppm, split by diastereotopic protons) .
  • Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves enantiomers if chiral separation is required .
  • Thermal Analysis : Differential scanning calorimetry (DSC) confirms decomposition temperatures (e.g., onset at ~200°C) .

Advanced Research Questions

Q. How can researchers address contradictions in reported thermodynamic properties (e.g., melting points, solubility) of this compound?

  • Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. To resolve:

Replicate Synthesis : Follow literature protocols precisely, noting solvent purity and crystallization rates .

Cross-Validate Techniques : Compare DSC data with hot-stage microscopy to observe phase transitions directly .

Solubility Studies : Use standardized buffers (pH 2–8) and gravimetric analysis to quantify solubility. For example, solubility in water at 25°C is typically <1 mg/mL but increases in polar aprotic solvents like DMSO .

Q. What experimental design considerations are critical for studying this compound’s role in enzymatic inhibition or metabolic pathways?

  • Methodological Answer :
  • Enzyme Assays : Use Michaelis-Menten kinetics with controlled variables (pH, temperature, cofactors). For malate dehydrogenase inhibition, monitor NADH depletion at 340 nm .
  • Negative Controls : Include malic acid (substrate analog) and benzyl alcohol (byproduct) to isolate this compound’s effects .
  • Data Analysis : Fit inhibition curves (e.g., IC₅₀) using nonlinear regression (GraphPad Prism) and validate with Lineweaver-Burk plots to distinguish competitive vs. noncompetitive inhibition .

Q. How can structural analogs of this compound be designed to enhance bioactivity while minimizing toxicity?

  • Methodological Answer :
  • Computational Modeling : Perform docking studies (AutoDock Vina) targeting active sites (e.g., malic enzyme’s NAD-binding domain). Prioritize substitutions on the benzyl ring (e.g., electron-withdrawing groups at para positions) .
  • SAR Analysis : Synthesize analogs with modified carboxylate groups (e.g., ester prodrugs) and evaluate cytotoxicity via MTT assays in HepG2 cells .

Data Contradiction and Validation

Q. How should researchers evaluate conflicting reports on this compound’s stability under physiological conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate the compound in simulated gastric fluid (pH 1.2, 37°C) and plasma (pH 7.4). Monitor degradation via LC-MS over 24–72 hours .
  • Isotopic Labeling : Use ¹³C-labeled this compound to track metabolic breakdown products in in vitro hepatocyte models .

Literature and Safety Best Practices

Q. What strategies ensure rigorous literature evaluation when planning this compound experiments?

  • Methodological Answer :
  • Primary vs. Secondary Sources : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) over patents for synthetic methods. Cross-check CAS registry data (e.g., CAS 85-52-9) with NIST WebBook for spectral validation .
  • Critical Appraisal : Assess methodological transparency (e.g., full experimental details in "Supporting Information") and statistical power (sample size ≥3 replicates) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coats, and safety goggles (ANSI Z87.1 standard) .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., benzyl chloride) .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before aqueous disposal, adhering to EPA guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzylmalic acid
Reactant of Route 2
2-Benzylmalic acid

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